The synthesis of halofuginone hydrobromide involves several steps, typically executed through a four-step reaction sequence. The initial precursor, 7-bromo-6-chloro-3-(3-chloroacetonyl) quinazolin-4(3H)-one, is synthesized from 7-bromo-6-chloroquinazolin-4(3H)-one. The key steps include:
This synthesis has been optimized for efficiency and cost-effectiveness, employing common solvents like ethanol and avoiding complex metal reagents, resulting in high yields (up to 96%) and good purity .
Halofuginone hydrobromide has the molecular formula and a molecular weight of approximately 495.59 g/mol. The structure features a quinazoline ring system with various substituents that contribute to its biological activity. Key structural characteristics include:
The compound's stereochemistry is significant for its activity, particularly the configuration of the piperidine ring .
Halofuginone hydrobromide participates in several chemical reactions, primarily as a prolyl-tRNA synthetase inhibitor. This inhibition affects protein synthesis by blocking the incorporation of proline into proteins, which is crucial for various cellular functions. The compound has demonstrated the ability to inhibit matrix metalloproteinase-2 (MMP2) expression, which plays a role in cancer metastasis .
The reactions involving halofuginone can be summarized as follows:
Halofuginone hydrobromide exerts its effects primarily through the inhibition of prolyl-tRNA synthetase, leading to decreased levels of collagen and other extracellular matrix components. This mechanism results in:
Studies have shown that halofuginone can effectively reduce mortality and improve gut health in poultry infected with Eimeria tenella, demonstrating its efficacy as an anti-coccidial agent .
Halofuginone hydrobromide exhibits several notable physical and chemical properties:
These properties are critical for its formulation and application in pharmaceutical contexts.
Halofuginone hydrobromide has diverse applications across various fields:
Halofuginone hydrobromide originates from the quinazolinone alkaloid febrifugine, isolated from Dichroa febrifuga Lour. (Saxifragaceae family), a plant historically employed in traditional Chinese medicine for malaria treatment. Chinese medical practitioners utilized extracts from roots or leaves to treat malarial fevers, with documented efficacy against Plasmodium gallinaceum in chicks and human clinical malaria cases as early as 1948 [2] [5]. Among 600 plant extracts evaluated for antimalarial properties, D. febrifuga emerged as one of the most potent, leading to the isolation of the active principle initially designated "dichroin B" (molecular formula C₁₆H₂₁₀₃N₃) and later renamed febrifugine [2] [5]. The plant's therapeutic application represents a significant example of ethnopharmacology guiding modern drug development, though the inherent toxicity of febrifugine limited its direct clinical utility and necessitated structural optimization.
Halofuginone (7-bromo-6-chloro-3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one) is a synthetically optimized analogue of febrifugine developed to mitigate toxicity while retaining biological activity. Structural modifications involved halogenation at positions 6 and 7 of the quinazolinone ring system, yielding a bromine-chlorine substitution pattern that enhances stability and reduces host cytotoxicity compared to the parent alkaloid [2] [4]. Crucially, the piperidine ring with its 3-hydroxy substituent and the ketone linker connecting it to the quinazolinone core are preserved, as these elements are essential for biological activity [2] [5]. Structure-activity relationship studies confirmed that modifications to the side chain attached to the N3 position of the quinazolinone typically abolish activity, while the 4-quinazolinone moiety itself is indispensable for target engagement [5]. This strategic halogenation represents a successful case of molecular optimization from a natural product lead.
Table 1: Structural Comparison of Febrifugine and Halofuginone Hydrobromide [1] [2] [5]
Structural Feature | Febrifugine | Halofuginone Hydrobromide | Functional Significance |
---|---|---|---|
Quinazolinone substitution | Unsubstituted | 7-Bromo, 6-chloro | Enhanced stability, reduced cytotoxicity |
Piperidine ring | (3S)-3-Hydroxypiperidin-2-yl | (2S,3R)-3-Hydroxypiperidin-2-yl | Essential for target binding |
Linker moiety | -CH(OH)CH₂- | -C(O)CH₂- | Altered conformation and metabolic stability |
Salt form | Free base | Hydrobromide | Improved solubility and crystallinity |
Molecular weight | 301.36 g/mol | 414.68 g/mol (free base) + HBr | Altered physicochemical properties |
Halofuginone hydrobromide exhibits significant stereochemical complexity, featuring two chiral centers within the piperidine ring at positions C2 and C3. The biologically active form possesses the (2S,3R) absolute configuration, which is critical for optimal interaction with its primary biological target, prolyl-transfer ribonucleic acid (tRNA) synthetase [1] [3] [4]. This stereochemistry directly influences the three-dimensional orientation of the C3-hydroxyl group and the basic nitrogen atom, both essential for hydrogen bonding with the enzyme [1]. A notable characteristic of the piperidine ring system in halofuginone and related alkaloids is their capacity for stereochemical interconversion via a "retro-conjugate-conjugate addition" mechanism. Under thermal conditions or in various solvents, the (2S,3R) configuration (halofuginone) can equilibrate with its (2R,3S) diastereomer (isohalofuginone), complicating purification and analysis [10]. X-ray crystallographic studies of halofuginone hydrobromide confirm that it crystallizes in the monoclinic space group P2₁ with four molecules per unit cell (Z=4), revealing alternating layers of planar quinazolinone systems and non-planar piperidine rings parallel to the ab-plane. The crystal structure features N–H⋯Br and O–H⋯Br hydrogen bonds linking protonated piperidine rings and bromide anions into a two-dimensional network, contributing to lattice stability [1].
Synthetic routes to halofuginone have evolved substantially from early racemic approaches to contemporary enantioselective strategies. Initial syntheses suffered from lengthy sequences (<1% overall yield) and racemic products requiring resolution, primarily due to challenges in controlling the C2 and C3 stereocenters [4] [10]. Modern advancements employ asymmetric catalysis and chiral pool strategies to install the required (2S,3R) configuration efficiently:
A significant breakthrough involves a novel chemical synthesis achieving 98-99% purity at kilogram scale under Good Manufacturing Practice (GMP) conditions, addressing previous limitations in scalability and isomeric purity [8]. This route employs a late-stage electrophilic bromination/chlorination of a quinazolinone intermediate followed by stereoselective conjugation to the functionalized piperidine fragment. The synthetic accessibility of halofuginone hydrobromide has improved significantly, with modern routes achieving ≤8 linear steps and >20% overall yield from commercially available chiral building blocks [8] [10].
The pharmacological activity of halofuginone is critically dependent on its formulation as pharmaceutically acceptable salts, with hydrobromide and lactate being the predominant forms. These salts exhibit distinct physicochemical profiles influencing their applications:
Table 2: Comparative Physicochemical Properties of Halofuginone Salts [1] [4] [7]
Property | Halofuginone Hydrobromide | Halofuginone Lactate | Functional Implications |
---|---|---|---|
Molecular Weight | 495.59 g/mol | 470.77 g/mol | Dosage adjustment required |
Melting Point | 248-250°C (decomp.) | 195-198°C (decomp.) | Hydrobromide: better thermal stability |
Aqueous Solubility | 12-15 mg/mL (25°C) | ≥50 mg/mL (25°C) | Lactate: better for liquid formulations |
Hygroscopicity | Low | High | Hydrobromide: better solid dosage stability |
Crystal System | Monoclinic (P2₁) | Amorphous/non-characterized | Hydrobromide: defined quality control metrics |
Detection in Tissues | LC-MS/MS (LOQ: 10-30 μg/kg) | LC-MS/MS with ion-pairing | Lactate requires specialized analytics |
Primary Applications | Poultry feed additive | Oral solution for ruminants | Salt selection driven by formulation needs |
The hydrobromide salt's superior crystallinity and defined hydrogen bonding networks facilitate characterization via powder X-ray diffraction, leading to its inclusion in the Powder Diffraction File™ (PDF®) database, a critical resource for pharmaceutical quality control [1]. In contrast, the lactate salt's amorphous nature and higher hygroscopicity necessitate specialized formulation approaches but provide advantages for rapid dissolution in biological fluids. These differential properties dictate their distinct veterinary applications: hydrobromide for stable incorporation into poultry feed and lactate for oral solutions in calves and lambs [4] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1